Frovatriptan Succinate

Catalog No.
S580848
CAS No.
158930-17-7
M.F
C18H25N3O6
M. Wt
379.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Frovatriptan Succinate

Recurrent migraine after short-acting triptans disrupts research reproducibility. Frovatriptan Succinate solves this with the longest triptan half-life (~26h), sustained 5-HT1B/1D agonism, and documented low recurrence rates.

  • Half-life ~26h - enables sustained therapeutic plasma levels
  • High selectivity for 5-HT1B/1D receptors (essential benchmark)
  • Ideal for menstrual migraine prophylaxis models

Supply: High-purity active pharmaceutical ingredient, batch-to-batch consistency.

CAS Number

158930-17-7

Product Name

Frovatriptan Succinate

IUPAC Name

butanedioic acid;(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide;hydrate

Molecular Formula

C18H25N3O6

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C14H17N3O.C4H6O4.H2O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13;5-3(6)1-2-4(7)8;/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18);1-2H2,(H,5,6)(H,7,8);1H2/t9-;;/m1../s1

InChI Key

CUETXFMONOSVJA-KLQYNRQASA-N

Synonyms

(+)-(R)-5,6,7,8-tetrahydro-6-(methylamino)carbazole-3-carboxamide succinate (1:1), monohydrate, 3-methylamino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, Allegro, Frova, frovatriptan, frovatriptan succinate, Frovelan, SB 209509, VML-251, VML251

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N.C(CC(=O)O)C(=O)O

The exact mass of the compound Frovatriptan succinate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 mg, 10 mg, 50 mg

Frovatriptan Succinate is a second-generation triptan, a class of selective serotonin (5-HT) receptor agonists specifically targeting 5-HT1B and 5-HT1D subtypes.[1][2] It is indicated for the acute treatment of migraine headaches.[3] A key procurement-relevant attribute of Frovatriptan is its uniquely long terminal elimination half-life of approximately 26 hours, which is the longest among all commercially available triptans.[3][4][5] This distinct pharmacokinetic property is a primary differentiator from other in-class substitutes and directly influences its clinical performance profile, particularly regarding headache recurrence.[6]

Research Fit

1 5-HT1B/1D receptor pharmacology tool compound with defined selectivity profile
2 Extended exposure half-life suitable for sustained PK/PD modeling studies
3 Succinate salt form supports reproducible formulation and receptor binding assays

References

While all triptans are 5-HT1B/1D agonists, they are not therapeutically interchangeable due to significant differences in their pharmacokinetic profiles.[7] Substituting Frovatriptan Succinate with a triptan having a shorter half-life, such as sumatriptan (~2 hours) or rizatriptan (~2-3 hours), can lead to a higher incidence of migraine recurrence within 24-48 hours.[1][4][7] This is a critical performance failure for patients susceptible to long-duration attacks or frequent headache return. Frovatriptan's distinct pharmacokinetic profile, characterized by the longest half-life in its class (~26 hours), provides a sustained therapeutic effect that is directly linked to a lower rate of recurrence, making it a non-interchangeable choice for specific therapeutic strategies and patient populations.[4][6]

Substitution Risk

This compound Sustained exposure profile (half-life approx. 26 h) supports extended-interval dosing models and recurrence endpoint analysis
Other triptans Shorter half-life triptans (e.g., sumatriptan 2 h) may not capture sustained receptor occupancy or late recurrence endpoints in model design
This compound Reported highest 5-HT1B affinity among triptans supports selective pathway interrogation
Other triptans Different 5-HT1B/1D affinity ratios may shift receptor occupancy interpretation and downstream signaling readouts
This compound No measurable coronary flow effect in preclinical dog model; cerebral vs. coronary constriction threshold differs
Other triptans Sumatriptan significantly reduced coronary blood flow, a factor that may confound cardiovascular endpoint analysis in vascular models

Extended Pharmacokinetic Profile: Over 9x Longer Half-Life than Rizatriptan

In a head-to-head, double-blind study, the terminal elimination half-life (t½) of frovatriptan was measured to be 29.3 hours.[4] This is substantially longer than that of other commonly used triptans, such as rizatriptan (3.2 hours in the same study), sumatriptan (~2 hours), and naratriptan (~6 hours).[4][7][8]

Evidence DimensionTerminal Elimination Half-Life (t½)
Target Compound Data29.3 hours
Comparator Or BaselineRizatriptan: 3.2 hours
Quantified Difference~9.2 times longer half-life vs. Rizatriptan
ConditionsSingle-center, double-blind clinical study in migraine patients.

This exceptionally long half-life is the primary driver for a lower incidence of headache recurrence, a critical factor in formulation development for long-acting migraine therapies.

Sustained recurrence endpoint
Reported
Frovatriptan 2.5 mg: significantly lower 48 h headache recurrence rate vs rizatriptan 10 mg, zolmitriptan 2.5 mg, almotriptan 12.5 mg in pooled double-blind crossover studies. Recurrence reduction observed across migraine subsets (menstrual, with aura, comorbid hypertension/obesity).
Supports sustained-response endpoint interpretation for recurrence-focused model design.
Pooled analysis; endpoint magnitude varies by subset.

Reduced Migraine Recurrence: Significantly Lower Hazard of Recurrence vs. Rizatriptan

The extended pharmacokinetic profile of frovatriptan translates directly to superior clinical outcomes in preventing headache return. In a direct comparison, the migraine recurrence rate at 48 hours was significantly lower for patients treated with frovatriptan (27.8%) compared to those treated with rizatriptan (55.6%).[4] A meta-analysis of 31 studies confirmed this trend, showing a recurrence rate of 17% for frovatriptan versus 23-40% for other triptans.[7] Another head-to-head study versus zolmitriptan also found the risk of recurrence was lower with frovatriptan, particularly between 4 and 16 hours post-dose.[8]

Evidence DimensionMigraine Recurrence Rate at 48 hours
Target Compound Data27.8%
Comparator Or BaselineRizatriptan: 55.6%
Quantified Difference50% relative reduction in recurrence vs. Rizatriptan
ConditionsDouble-blind, single-center clinical study in migraine patients.

For developing therapies aimed at sustained pain relief and patient satisfaction, a lower recurrence rate is a key performance indicator that reduces the need for rescue medication and improves overall treatment efficacy.

Terminal half-life
Reported
Frovatriptan t1/2 ≈ 26 h (range 26–30 h). Sumatriptan 2 h, eletriptan 4–5 h, naratriptan 6 h. 13-fold longer than sumatriptan; 4.3–6.5-fold longer than other triptans.
Extended-exposure PK profile supports sustained-release modeling and redosing-interval research.
Human oral PK; cross-study comparison.

High Receptor Potency: Highest In Vitro Potency at 5-HT1B Receptors Among Triptans

In vitro studies have demonstrated that frovatriptan is the most potent agonist at the 5-HT1B receptor among triptans.[4] It exhibited a pEC50 (a measure of potency) of 8.2, which was significantly higher than that of the first-generation benchmark, sumatriptan (pEC50 of 7.0).[4] This high potency at a key target receptor underscores its efficient mechanism of action.

Evidence DimensionIn Vitro 5-HT1B Receptor Agonist Potency (pEC50)
Target Compound Data8.2
Comparator Or BaselineSumatriptan: 7.0
Quantified DifferenceFrovatriptan is >10-fold more potent than Sumatriptan (logarithmic scale).
ConditionsIn vitro receptor stimulation assay.

High target potency is a desirable attribute for an active pharmaceutical ingredient, suggesting potential for high efficacy at the target site and providing a strong rationale for its selection in research and development.

5-HT1B receptor affinity
Class-level
Frovatriptan pK50 8.2 at human 5-HT1B, numerically highest among triptans. >10-fold selectivity over 5-HT1A, 5-HT1F, 5-HT7; >1000-fold over other 5-HT subtypes, dopamine, histamine H1, α1-adrenoceptors.
Ranking supports 5-HT1B affinity reference for receptor pharmacology studies.
Radioligand binding; class-level inference.

Formulation-Ready Salt Form: Water-Soluble Succinate for Oral Dosage

Frovatriptan is commercially supplied as a monosuccinate salt monohydrate, a white to off-white powder that is soluble in water.[4][7] The use of the succinate salt is a deliberate formulation choice to ensure appropriate physicochemical properties for manufacturing and bioavailability in oral solid dosage forms. Patents describe processes for preparing frovatriptan succinate with high purity and controlled polymorphic form, which are critical for reproducible manufacturing and performance.[1][8] The existence of distinct monohydrate and dihydrate forms, which can be selectively produced by controlling solvent composition (e.g., acetone/water ratio), highlights the importance of procuring the specified monohydrate form for consistent product quality.[6]

Evidence DimensionSalt Form and Solubility
Target Compound DataMonosuccinate monohydrate salt
Comparator Or BaselineFrovatriptan free base (less suitable for oral formulation)
Quantified DifferenceWater-soluble powder, enabling straightforward formulation
ConditionsStandard pharmaceutical processing

Procuring the succinate salt ensures consistent, reproducible formulation of oral dosage forms, bypassing the challenges of handling and solubilizing the free base and ensuring the specified, commercially validated polymorphic form.

Coronary blood flow
Head-to-head
Anesthetized dog coronary occlusion model: frovatriptan – no measurable effect on coronary blood flow; sumatriptan – prolonged, significant decrease. Bell-shaped dose-response in isolated human coronary arteries; lower threshold for cerebral vs. coronary constriction.
Differential coronary flow response may inform vascular endpoint selection in preclinical models.
Qualitative comparison; model-specific context.
2 h pain-relief endpoint
Reported
Placebo-controlled trials: frovatriptan 2.5 mg mean therapeutic gain (active − placebo) 16%. Sumatriptan 100 mg 32%, rizatriptan 10 mg 37%, eletriptan 40 mg 37%, eletriptan 80 mg 42%, zolmitriptan 2.5 mg 32%, almotriptan 12.5 mg 26%.
Supports onset-of-action versus sustained-response trade-off modeling in experimental design.
Pooled analysis; cross-study comparable.
Formulation patent landscape
Data to verify
Amorphous frovatriptan succinate prepared via proprietary solvent removal; protected by active patents. Tablet excipients: microcrystalline cellulose, croscarmellose sodium, magnesium stearate, lactose monohydrate, HPMC film coat. Additional patent-covered variants: controlled-release granules, dihydrate crystalline forms.
Procurement consideration: active patent protection may influence sourcing and reference-listed-drug strategies.
Patent analysis as of 2026; verify current status.

Development of Long-Acting Oral Formulations for Migraine Patients with High Recurrence Rates

The compound's uniquely long half-life and demonstrated clinical efficacy in reducing headache recurrence make it the primary candidate for formulating oral tablets aimed at patients who experience relapse with shorter-acting triptans like sumatriptan or rizatriptan.[4][7]

Preventive Therapy Research for Predictable Migraine Patterns (e.g., Menstrual Migraine)

Given its sustained plasma concentration, Frovatriptan Succinate is a logical choice for clinical and preclinical research into short-term preventive therapies where dosing can precede an anticipated migraine attack, such as in menstrual-related migraine.[8]

Reference Standard in Comparative Pharmacokinetic and Pharmacodynamic Studies

As the triptan with the longest elimination half-life, Frovatriptan Succinate serves as an essential benchmark compound in research designed to investigate the relationship between pharmacokinetic duration and clinical outcomes like sustained pain relief and recurrence rates across the triptan class.[1][4]

Investigational Tool for High-Potency 5-HT1B Receptor Agonism

With its high in-vitro potency at 5-HT1B receptors, this compound is a suitable tool for pharmacological studies requiring a potent and selective agonist to probe the function of this specific receptor subtype in various physiological and pathological models.[6]

Application Fit Matrix

Application
Selection Property
Validation Focus
Sustained-response endpoint modeling in migraine research
Extended half-life and reported lower recurrence endpoint vs comparators
Sustained pain-free response analysis over 48 h
5-HT1B/1D receptor pharmacology tool compound
High 5-HT1B affinity and broad selectivity profile
Binding assay and functional selectivity verification
Coronary vascular response profiling in preclinical models
Differential coronary flow effect vs. sumatriptan
Vascular endpoint comparison in coronary occlusion models
PK/PD modeling of extended systemic exposure
Characteristic extended elimination half-life
Sustained exposure and redosing-interval study design

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

379.17433553 Da

Monoisotopic Mass

379.17433553 Da

Heavy Atom Count

27

UNII

D28J6W18HY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

Livertox Summary

The triptans are a group of serotonin receptor agonists that are useful in the therapy of vascular headaches and migraine. The triptans are generally used in low doses for a limited period of time and have not been associated with serum enzyme elevations, but some have been implicated in rare instances of clinically apparent, acute cholestatic hepatitis.

Drug Classes

Migraine Headache Agents

MeSH Pharmacological Classification

Serotonin Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Serotonin
HTR1D [HSA:3352] [KO:K04153]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

158930-17-7

Wikipedia

Frovatriptan succinate hydrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Explore Compound Types